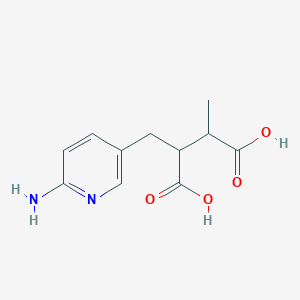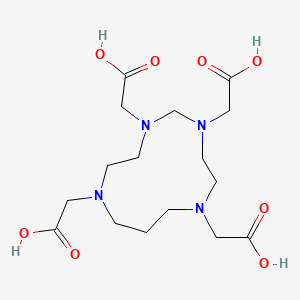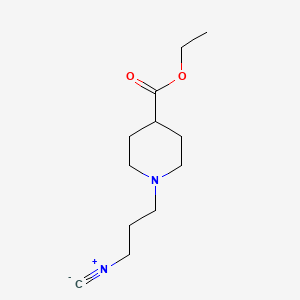
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and isocyanopropyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl piperidine-4-carboxylate
- Ethyl isonipecotate
- Piperidine-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate is unique due to the presence of the isocyanopropyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
602268-68-8 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-3-16-12(15)11-5-9-14(10-6-11)8-4-7-13-2/h11H,3-10H2,1H3 |
Clé InChI |
JCBQBTQQRNCSMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)CCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)
![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
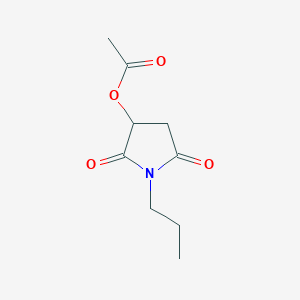
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
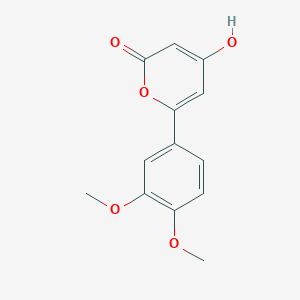
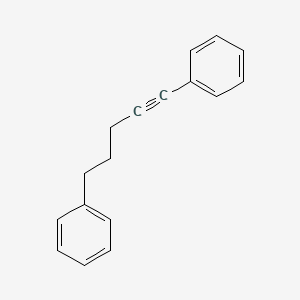
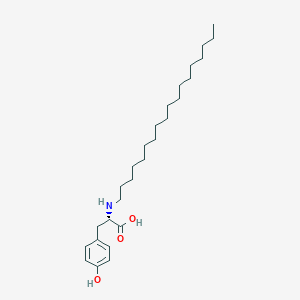
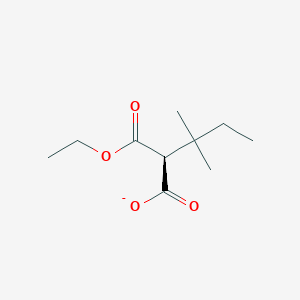
![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)

